Positional Isomer Differentiation: 3-yl vs. 4-yl Hydroxymethyl in Patent-Cited Therapeutic Applications
The 4-yl positional isomer, (1-cyclopropanesulfonyl-piperidin-4-yl)-methanol (CAS 1036738-95-0), is explicitly claimed as a key intermediate in the synthesis of CCR5 receptor antagonists for HIV therapy, as disclosed in Merck's WO2008079284A1 patent [1]. In contrast, the 3-yl isomer (CAS 1341920-72-6) does not appear in CCR5 patent filings but is structurally aligned with the 3-substituted sulfonylpiperidine scaffold claimed in US8367698 for long-chain fatty acyl elongase (LCE) inhibition, targeting cardiovascular and metabolic diseases [2]. This divergence in patent-cited therapeutic indications reflects the distinct exit vector geometry of the hydroxymethyl group: the C3 position orients substituents into a different region of target binding pockets compared to the C4 position, a structural feature that cannot be replicated by simple analog interchange [3].
| Evidence Dimension | Patent-cited therapeutic indication and scaffold preference by substitution position |
|---|---|
| Target Compound Data | C3-hydroxymethyl; cited in LCE inhibitor patent class (US8367698) for metabolic/cardiovascular disease [2] |
| Comparator Or Baseline | C4-hydroxymethyl isomer (CAS 1036738-95-0); cited in CCR5 antagonist patents (WO2008079284A1) for HIV [1] |
| Quantified Difference | Mutually exclusive patent citation landscapes; no overlap in claimed therapeutic indications between 3-yl and 4-yl substitution patterns |
| Conditions | Patent family analysis across CCR5 (4-yl preferred) and LCE (3-yl enabled) inhibitor programs |
Why This Matters
Procurement decisions based on target therapeutic class (CCR5/HIV vs. LCE/metabolic) should prioritize the isomer that matches the patent-validated substitution pattern for that indication.
- [1] Traverse, J. F.; Kuo, S.-C.; Liang, F.; Leong, W. W. Process for Preparing CCR-5 Receptor Antagonists Utilizing 4-Substituted 1-Cyclopropane-Sulfonyl-Piperidinyl Compounds. WO2008079284A1, July 3, 2008. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] Nagase, T.; Sasaki, T.; Takahashi, T. 3-Substituted Sulfonyl Piperidine Derivative. U.S. Patent US8367698B2, February 5, 2013. Assignee: MSD K.K. View Source
- [3] Takahashi, T.; Nagase, T.; Sasaki, T. 3-Substituted Sulfonyl Piperidine Derivative. U.S. Patent Application US20100331360A1, December 30, 2010. Assignee: Merck Sharp & Dohme Corp. View Source
